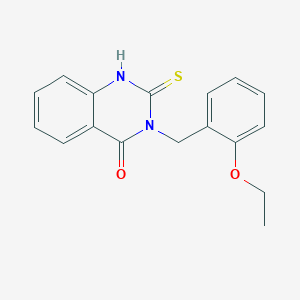![molecular formula C25H28ClN5O B10945200 N'-{(E)-[1-(3-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetohydrazide](/img/structure/B10945200.png)
N'-{(E)-[1-(3-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{(E)-1-[1-(3-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLACETOHYDRAZIDE” is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{(E)-1-[1-(3-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLACETOHYDRAZIDE” typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzyl halide.
Formation of the Pyrazine Ring: The pyrazine ring can be formed through a cyclization reaction involving appropriate precursors.
Condensation Reaction: The final step involves the condensation of the indole derivative with the pyrazine derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-{(E)-1-[1-(3-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLACETOHYDRAZIDE” would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
Similar Compounds
- **N-{(E)-1-[1-(3-BROMOBENZYL)-1H-INDOL-3-YL]METHYLIDENE}-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLACETOHYDRAZIDE
- **N-{(E)-1-[1-(3-FLUOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLACETOHYDRAZIDE
Uniqueness
The uniqueness of “N-{(E)-1-[1-(3-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLACETOHYDRAZIDE” lies in its specific substitution pattern and the presence of the chlorobenzyl group, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C25H28ClN5O |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-[(E)-[1-[(3-chlorophenyl)methyl]indol-3-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H28ClN5O/c26-21-6-3-5-19(13-21)15-31-16-20(23-8-1-2-9-24(23)31)14-27-28-25(32)18-29-11-12-30-10-4-7-22(30)17-29/h1-3,5-6,8-9,13-14,16,22H,4,7,10-12,15,17-18H2,(H,28,32)/b27-14+ |
InChI Key |
CMZCZTVVMWUSFZ-MZJWZYIUSA-N |
Isomeric SMILES |
C1CC2CN(CCN2C1)CC(=O)N/N=C/C3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)Cl |
Canonical SMILES |
C1CC2CN(CCN2C1)CC(=O)NN=CC3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10945119.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-methylbenzamide](/img/structure/B10945123.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10945132.png)
![N-(4-{[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)acetamide](/img/structure/B10945137.png)
![3-Amino-N~2~-(2-methoxydibenzo[B,D]furan-3-YL)-4-methyl-6-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide](/img/structure/B10945138.png)
![N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10945139.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10945147.png)
![2-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10945152.png)
![[5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10945166.png)
![1-[2-(3,4-Dichlorophenyl)-1,3-thiazolidin-3-yl]-2-(2,4,6-trichlorophenoxy)ethanone](/img/structure/B10945173.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10945176.png)
![Methyl 2-{[5-bromo-2-(difluoromethoxy)benzoyl]amino}acetate](/img/structure/B10945180.png)

![methyl 6-amino-5-cyano-4-[2-(ethylsulfanyl)-5-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10945186.png)
